4-(Trifluoromethyl)-D-phenylalanine
Overview
Description
4-(Trifluoromethyl)-D-phenylalanine is an amino acid derivative where a trifluoromethyl group is attached to the phenyl ring of D-phenylalanine. This compound is of significant interest due to the unique properties imparted by the trifluoromethyl group, which include increased lipophilicity, metabolic stability, and altered electronic properties. These characteristics make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenylalanine derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst . Another approach involves the use of trifluoromethyl sulfonates or trifluoromethyl copper reagents to introduce the trifluoromethyl group under mild conditions .
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)-D-phenylalanine may utilize continuous flow strategies to streamline the synthesis process. This involves the use of readily available organic precursors and cesium fluoride as the primary fluorine source, facilitating the rapid generation of trifluoromethyl-containing molecules . This method offers scalability and environmental benefits, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl alcohols or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, although this is less common.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethyl group can yield trifluoromethyl alcohols or ketones, while nucleophilic substitution can result in the replacement of the trifluoromethyl group with other functional groups .
Scientific Research Applications
4-(Trifluoromethyl)-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a probe to study reaction mechanisms.
Biology: It serves as a tool to investigate protein structure and function, particularly in the study of enzyme-substrate interactions.
Medicine: The compound is explored for its potential therapeutic applications, including as a component of drug molecules that require enhanced metabolic stability and bioavailability.
Industry: It is utilized in the development of agrochemicals and materials with improved properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-D-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the phenylalanine moiety, affecting its binding affinity to enzymes and receptors. This can lead to altered enzymatic activity or receptor signaling, which is crucial in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Trifluoromethyl)-D-phenylalanine include:
4-(Trifluoromethyl)phenylalanine: The L-isomer of the compound.
4-(Trifluoromethyl)aniline: An aniline derivative with a trifluoromethyl group.
4-(Trifluoromethyl)phenol: A phenol derivative with a trifluoromethyl group
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the D-phenylalanine structure. This combination imparts distinct properties such as enhanced metabolic stability and altered electronic characteristics, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFFPDBJLGAGQL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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